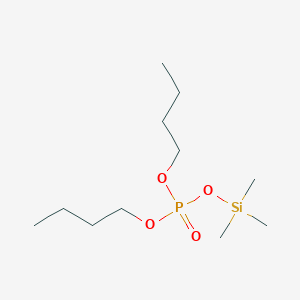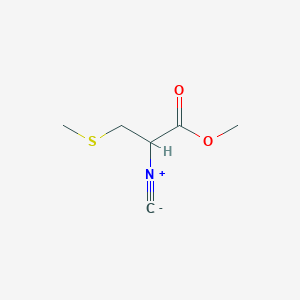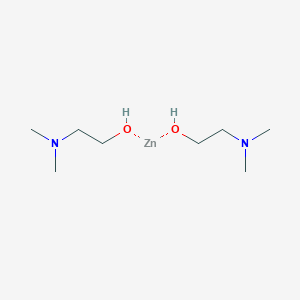![molecular formula C5H12N2O2 B13816289 Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)](/img/structure/B13816289.png)
Methanimidamide,N-(1,2-dihydroxyethyl)-N,N-dimethyl-,[r-(E)]-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) is a chemical compound with a complex structure that includes an amidine group and a dihydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) typically involves the reaction of dimethylamine with formaldehyde and subsequent reaction with an appropriate dihydroxyethyl derivative. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). Conditions often involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). Conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). Conditions often involve solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamidinium iodide: Similar in structure but contains an iodide group.
Formamidinium bromide: Similar in structure but contains a bromide group.
N,N’-Bis(2,4-xylyl)methanimidamide: Contains additional aromatic groups, making it structurally distinct.
Uniqueness
Methanimidamide, N-(1,2-dihydroxyethyl)-N,N-dimethyl-, [r-(E)]-(9ci) is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its dihydroxyethyl group, in particular, provides additional sites for chemical modification and interaction with other molecules.
Eigenschaften
Molekularformel |
C5H12N2O2 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
N'-[(1R)-1,2-dihydroxyethyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4-6-5(9)3-8/h4-5,8-9H,3H2,1-2H3/b6-4+/t5-/m1/s1 |
InChI-Schlüssel |
RCZQTJGGTGUQFZ-YWSOBTQUSA-N |
Isomerische SMILES |
CN(C)/C=N/[C@@H](CO)O |
Kanonische SMILES |
CN(C)C=NC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)


![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)


![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)

